6-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]piperidine-3-carboxamide
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Overview
Description
6-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]piperidine-3-carboxamide is a complex organic compound that belongs to the class of nitrogen-containing heterocycles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazolopyridine Moiety: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and pyridine carboxylic acids under acidic or basic conditions.
Attachment of the Piperidine Ring: The triazolopyridine intermediate is then reacted with a piperidine derivative, often through nucleophilic substitution or coupling reactions.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
6-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or alkyl halides for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
6-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]piperidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds share the triazole moiety and have been studied for their antibacterial and anticancer activities.
[1,2,4]triazolo[4,3-a]quinoxaline derivatives: Known for their DNA-binding properties and potential as anticancer agents.
Uniqueness
6-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]piperidine-3-carboxamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its piperidine ring and carboxamide group differentiate it from other triazole-containing compounds, potentially leading to unique interactions with biological targets and novel therapeutic applications.
Properties
IUPAC Name |
6-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c20-13-5-4-10(9-16-13)14(21)15-7-6-12-18-17-11-3-1-2-8-19(11)12/h1-3,8,10H,4-7,9H2,(H,15,21)(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDQNZJTRBMOMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1C(=O)NCCC2=NN=C3N2C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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